2-((2-(3-Chlorophenyl)quinazolin-4-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3-Chlorophenyl)quinazolin-4-yl)amino)ethanol is a quinazoline derivative known for its diverse pharmacological properties. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Chlorophenyl)quinazolin-4-yl)amino)ethanol typically involves the reaction of anthranilic acid with 3-chlorobenzoyl chloride to form 2-(3-chlorophenyl)quinazolin-4-one. This intermediate is then reacted with ethanolamine to yield the final product . The reaction conditions often include the use of a base such as triethylamine and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((2-(3-Chlorophenyl)quinazolin-4-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Scientific Research Applications
2-((2-(3-Chlorophenyl)quinazolin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new drugs and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 2-((2-(3-Chlorophenyl)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)quinazolin-4-one
- 3-(2-Chlorophenyl)-6-(2-hydroxyethyl)quinazolin-4-one
- 2-(4-Chlorophenyl)quinazolin-4-one
Uniqueness
2-((2-(3-Chlorophenyl)quinazolin-4-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of the ethanolamine moiety. This structural feature enhances its solubility and bioavailability compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)quinazolin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)15-19-14-7-2-1-6-13(14)16(20-15)18-8-9-21/h1-7,10,21H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHHMUMPZSLRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.